molecular formula C11H12N2O B7887245 (6-Methoxyquinolin-2-YL)methanamine

(6-Methoxyquinolin-2-YL)methanamine

Cat. No.: B7887245
M. Wt: 188.23 g/mol
InChI Key: ZBKHZFIOMANXDV-UHFFFAOYSA-N
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Description

(6-Methoxyquinolin-2-YL)methanamine is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methoxy group at the 6-position and an amine group at the 2-position of the quinoline ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxyquinolin-2-YL)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxyquinoline.

    Functionalization: The quinoline ring is functionalized at the 2-position through a series of reactions, including nitration, reduction, and amination.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of heterogeneous catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (6-Methoxyquinolin-2-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

(6-Methoxyquinolin-2-YL)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and malaria.

    Industry: Utilized in the development of fluorescent sensors and other analytical tools.

Mechanism of Action

The mechanism of action of (6-Methoxyquinolin-2-YL)methanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways, leading to its biological effects.

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar structure but lacking the methoxy and amine groups.

    6-Methoxyquinoline: Similar structure but without the methanamine group.

    2-Aminoquinoline: Similar structure but without the methoxy group.

Uniqueness: (6-Methoxyquinolin-2-YL)methanamine is unique due to the presence of both the methoxy and methanamine groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(6-methoxyquinolin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-14-10-4-5-11-8(6-10)2-3-9(7-12)13-11/h2-6H,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKHZFIOMANXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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